molecular formula C20H14BrNO4 B4885593 (4-Benzylphenyl) 4-bromo-3-nitrobenzoate

(4-Benzylphenyl) 4-bromo-3-nitrobenzoate

Cat. No.: B4885593
M. Wt: 412.2 g/mol
InChI Key: KQPOWXGJAMDEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylphenyl) 4-bromo-3-nitrobenzoate is an ester derivative of 4-bromo-3-nitrobenzoic acid, where the carboxylic acid group is esterified with 4-benzylphenol. This compound features a bromine atom at the 4-position and a nitro group at the 3-position on the benzoate ring, while the ester oxygen is linked to a 4-benzylphenyl group. The benzylphenyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl esters like methyl or ethyl derivatives. Its molecular formula is C₂₀H₁₄BrNO₄, with a molecular weight of 428.23 g/mol.

Structurally, the compound combines electron-withdrawing groups (Br, NO₂) on the aromatic ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name

(4-benzylphenyl) 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO4/c21-18-11-8-16(13-19(18)22(24)25)20(23)26-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPOWXGJAMDEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylphenyl) 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common approach is to start with the nitration of a benzene derivative to introduce the nitro group, followed by bromination to add the bromine substituent. The final step involves esterification to form the benzoate ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as iron(III) bromide for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylphenyl) 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine atom .

Scientific Research Applications

(4-Benzylphenyl) 4-bromo-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylphenyl) 4-bromo-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-Benzylphenyl) 4-bromo-3-nitrobenzoate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₂₀H₁₄BrNO₄ 428.23 - Bulky 4-benzylphenyl ester group.
- High lipophilicity.
Potential drug candidate (inferred from bis-ester analogs in cancer research) .
Ethyl 4-bromo-3-nitrobenzoate C₉H₈BrNO₄ 274.07 - Ethyl ester group.
- Moderate solubility in organic solvents.
Intermediate in organic synthesis; used in stereochemical studies .
Methyl 4-bromo-3-nitrobenzoate C₈H₆BrNO₄ 260.04 - Methyl ester group.
- Crystalline powder (mp: 103°C).
Crystallography for absolute configuration determination .
2-Benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate) C₂₇H₁₆Br₂N₂O₈ 680.14 - Bis-ester structure.
- High molecular weight.
Top CMAP candidate for reversing tumor gene signatures .
4-(4-Benzylphenyl)thiazol-2-amine C₁₅H₁₂N₂S 252.33 - Benzylphenyl-thiazole hybrid.
- Zinc-binding pharmacophore.
Inhibitor of leukotriene A4 hydrolase (anti-inflammatory target) .

Key Comparative Insights:

Electronic Effects: The nitro and bromo groups are conserved across analogs, but the benzylphenyl group may enhance π-π stacking interactions in biological systems.

Physicochemical Properties :

  • Solubility : Methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to smaller alkyl chains. The benzylphenyl derivative is likely less soluble, favoring lipid membranes .
  • Thermal Stability : Methyl 4-bromo-3-nitrobenzoate has a melting point of 103°C , while the benzylphenyl analog’s bulk may lower its melting point.

Biological Relevance: The bis-ester analog ( 2-Benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate)) demonstrated high connectivity scores in reversing cancer-associated protein signatures, suggesting that ester multiplicity enhances pharmacological activity .

Synthetic Utility :

  • Methyl and ethyl esters are widely used to prepare crystalline derivatives for X-ray studies, confirming stereochemistry (e.g., in Schmidt reactions) .
  • The benzylphenyl variant may serve as a precursor for prodrugs or polymeric materials due to its aromatic bulk.

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Property (4-Benzylphenyl) Ester Methyl Ester Ethyl Ester Bis-Ester
Molecular Weight 428.23 260.04 274.07 680.14
LogP (Predicted) ~4.2 ~2.5 ~2.8 ~5.1
Melting Point Not reported 103°C Not reported Not reported
Synthetic Use Specialized intermediates Common Common Drug discovery

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Benzylphenyl) 4-bromo-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
(4-Benzylphenyl) 4-bromo-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.